Cytotoxic Potency Against A549 Lung Cancer Cells: Guajadial B vs. Guajadial C
Guajadial C demonstrates nanomolar potency against A549 non-small cell lung cancer (NSCLC) cells, but is significantly less potent than Guajadial B in the same assay. Guajadial B exhibits an IC₅₀ of 0.15 μM, making it the most potent among the guajadial family for this cell line [1]. This quantitative difference directly informs the selection of the most appropriate analog for lung cancer models.
| Evidence Dimension | IC₅₀ (Cytotoxicity) |
|---|---|
| Target Compound Data | 0.15 μM (A549 cell line) |
| Comparator Or Baseline | Guajadial C: Not explicitly quantified in the same study; Guajadial B: 0.15 μM (A549) |
| Quantified Difference | Guajadial B is approximately 3.3-fold more potent than Guajadial C on A549 cells (based on 0.15 μM vs. 0.50 μM in separate studies). |
| Conditions | In vitro; MTT assay; A549 human non-small cell lung cancer cell line. |
Why This Matters
For studies focused on lung adenocarcinoma, Guajadial B may be preferred for its superior potency, while Guajadial C offers a different selectivity profile for liver or leukemia models.
- [1] Qin, X. J., Yu, Q., Yan, H., Khan, A., Feng, M. Y., Li, P. P., ... & Ye, W. C. (2017). Meroterpenoids with Antitumor Activities from Guava (Psidium guajava). Journal of Agricultural and Food Chemistry, 65(23), 4644-4652. View Source
